molecular formula C23H22N2O6S2 B2411297 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide CAS No. 923193-37-7

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide

Cat. No.: B2411297
CAS No.: 923193-37-7
M. Wt: 486.56
InChI Key: NUKIPEGFVYNHRF-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide is a complex organic compound characterized by the presence of morpholine, sulfonyl, and benzamide functional groups

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c26-23(18-5-4-8-22(17-18)33(29,30)25-13-15-31-16-14-25)24-19-9-11-21(12-10-19)32(27,28)20-6-2-1-3-7-20/h1-12,17H,13-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIPEGFVYNHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of a benzene derivative, followed by the introduction of the morpholine group through nucleophilic substitution. The final step usually involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(morpholin-4-ylsulfonyl)phenylmethanol
  • 5-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide, also referred to as N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including morpholine, sulfonyl, and benzamide moieties, which contribute to its unique biological properties. Its molecular formula is C24H26N2O4S2C_{24}H_{26}N_2O_4S_2.

The primary biological target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is implicated in various neurodegenerative diseases, particularly Parkinson's disease. The compound acts as a kinase inhibitor , modulating the activity of LRRK2 and potentially influencing pathways related to neuronal survival and inflammation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on LRRK2 kinase activity, which may have implications for treating Parkinson's disease.
  • Antiviral Activity : Similar derivatives have shown antiviral properties against enterovirus strains, suggesting potential applications in virology .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
Kinase InhibitionLRRK2Not specified
Antiviral ActivityEnterovirus (e.g., EV71)18 ± 1.2 μM
Enzyme InhibitionVarious enzymesVariable

Case Study: Antiviral Activity

A study synthesized various N-phenylbenzamide derivatives, including those structurally similar to this compound. These derivatives were tested against different strains of enterovirus (EV71), revealing moderate antiviral activity with IC50 values around 18 μM for some derivatives . This suggests that structural modifications can enhance the efficacy of related compounds.

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